Product packaging for 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione(Cat. No.:CAS No. 14318-36-6)

3,5-Diphenyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B11959105
CAS No.: 14318-36-6
M. Wt: 286.4 g/mol
InChI Key: KBPSVLPWPIBVDP-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,3,5-thiadiazinane-2-thione (CAS Number: 14318-36-6, Molecular Formula: C15H14N2S2, Molecular Weight: 286.42 g/mol) is a chemical compound based on the versatile tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, a six-membered heterocycle known for its significant research potential . This privileged core structure, which contains one sulfur and two nitrogen atoms, confers remarkable chemical versatility and is associated with a wide spectrum of biological activities . Researchers are increasingly interested in THTT derivatives for their documented antimicrobial, antifungal, and antiprotozoal properties, making them a compelling subject for the development of new therapeutic and agrochemical agents . The 3,5-diphenyl derivative, characterized by its two aromatic substituents, is part of a broader class of compounds being investigated for their bioactive potential. For instance, closely related 1,3,5-thiadiazine-2-thione derivatives have demonstrated impressive and selective antifungal activity against phytopathogenic fungi such as Rhizoctonia solani in vitro and in vivo, highlighting the promise of this chemical class in plant protection research . Furthermore, the THTT scaffold has found application in medicinal chemistry as a biolabile prodrug moiety; its high lipid solubility can enhance the cellular uptake of conjugated pharmacophores, such as primary-amine-containing drugs, which are then released by enzymatic or physiological hydrolysis . This product, this compound, is intended for use in non-human research applications only, including but not limited to investigative studies in synthetic chemistry, antimicrobial agent development, and prodrug design. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2S2 B11959105 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione CAS No. 14318-36-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14318-36-6

Molecular Formula

C15H14N2S2

Molecular Weight

286.4 g/mol

IUPAC Name

3,5-diphenyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C15H14N2S2/c18-15-17(14-9-5-2-6-10-14)11-16(12-19-15)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

KBPSVLPWPIBVDP-UHFFFAOYSA-N

Canonical SMILES

C1N(CSC(=S)N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3,5 Diphenyl 1,3,5 Thiadiazinane 2 Thione

Conventional Synthetic Routes to 1,3,5-Thiadiazinane-2-thiones

The foundational approaches to constructing the 1,3,5-thiadiazinane-2-thione core often involve the condensation of primary amines, carbon disulfide, and formaldehyde (B43269). These methods are valued for their atom economy and the ability to generate the heterocyclic ring in a single operational step.

A prominent and environmentally conscious method for synthesizing 1,3,5-thiadiazinane-2-thiones involves a one-pot multicomponent condensation in an aqueous medium. nih.govnih.gov This approach typically combines a primary amine, carbon disulfide, and formaldehyde. The reaction proceeds by the initial formation of a dithiocarbamate (B8719985) intermediate from the amine and carbon disulfide in a basic aqueous solution. Subsequent addition of formaldehyde and a second primary amine leads to a cyclization reaction, yielding the desired thiadiazinane ring structure. nih.govnih.gov

Computational studies, specifically Density Functional Theory (DFT), have provided insight into the reaction mechanism in aqueous media. These studies suggest that water plays an active role in promoting the intramolecular cyclization step. nih.gov The process is believed to involve the formation of a {[hydroxymethyl(substituted)carbamothioyl]sulfanyl}methanol intermediate, which then undergoes a nucleophilic addition by a second amine, followed by an SN2-type intramolecular heterocyclization. nih.gov

Table 1: Examples of 1,3,5-Thiadiazinane-2-thiones Synthesized via Aqueous Condensation

N-3 SubstituentN-5 SubstituentReference
Alkyl/Aryl2-hydroxyethyl nih.gov
Alkyl/Aryl2-hydroxypropyl nih.gov
PropylPropyl nih.gov
PhenylGlycine (B1666218) researchgate.net

A closely related and widely used synthetic strategy involves the pre-formation or in situ generation of dithiocarbamate salts. In this method, a primary amine is reacted with carbon disulfide, typically in the presence of a base like potassium hydroxide (B78521), to form a stable dithiocarbamate salt. researchgate.netarkat-usa.org This salt is then reacted with formaldehyde and a second primary amine in a subsequent step to afford the 3,5-disubstituted-1,3,5-thiadiazinane-2-thione. arkat-usa.org

This stepwise approach allows for greater control over the reaction and can be advantageous when the two amine substituents are different. The isolation of the dithiocarbamate salt is not always necessary, and the reaction is often performed as a one-pot procedure where the reagents are added sequentially. researchgate.net The versatility of this method is demonstrated by its application in both solution-phase and polymer-supported syntheses. arkat-usa.org

An alternative pathway to 1,3,5-thiadiazinane-2-thiones involves the use of isothiocyanates as a key starting material. Isothiocyanates can be synthesized from primary amines through various methods, including reaction with thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole. rsc.org The isothiocyanate can then react with an amine and formaldehyde to construct the thiadiazinane ring. This route offers a different strategic approach to accessing the target heterocycle, particularly when specific isothiocyanates are readily available. chemrxiv.orgzenodo.org

Targeted Synthesis of 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione

The synthesis of the specifically substituted this compound can be achieved using modifications of the general methods described above, as well as through more advanced synthetic protocols designed for efficiency and high purity.

One-pot syntheses are highly efficient for preparing 3,5-disubstituted-1,3,5-thiadiazinane-2-thiones, including the 3,5-diphenyl derivative. nih.govorganic-chemistry.org A general and effective one-pot procedure involves the reaction of an aryl amine (aniline in this case) with carbon disulfide in an aqueous basic medium, followed by the addition of formaldehyde and a second equivalent of the aryl amine. nih.govresearchgate.net

For the synthesis of this compound, the process would involve:

Reaction of aniline (B41778) with carbon disulfide in the presence of a base (e.g., KOH) to form the potassium phenyldithiocarbamate salt in situ.

Addition of formaldehyde to the reaction mixture.

Addition of a second equivalent of aniline, which acts as the nucleophile to complete the ring closure.

This one-pot approach minimizes waste and purification steps, making it an attractive method for generating libraries of related compounds. nih.gov

Solid-phase organic synthesis (SPOS) offers a powerful platform for the preparation of heterocyclic libraries, including 1,3,5-thiadiazinane-2-thiones. arkat-usa.org In this strategy, one of the amine components is attached to a solid support, such as a Merrifield resin or Wang resin. researchgate.netnih.gov The resin-bound amine can then be subjected to the reaction conditions for thiadiazinane formation.

A typical solid-phase synthesis might involve the following steps:

Attachment of an amino acid or another primary amine to a suitable solid support.

Reaction of the resin-bound amine with carbon disulfide and a base to form a polymer-supported dithiocarbamate.

Cyclization with formaldehyde and a soluble primary amine (e.g., aniline).

Cleavage of the final product from the resin.

An alternative approach is liquid-phase organic synthesis (LPOS) using a soluble polymer support like polyethylene (B3416737) glycol (PEG). arkat-usa.org This method combines the advantages of homogeneous solution-phase chemistry with the simplified purification of solid-phase techniques. arkat-usa.org For example, a PEG-supported amino acid can be reacted with a dithiocarbamate and formaldehyde, with the final product being cleaved from the PEG support in high purity. arkat-usa.org These strategies are particularly useful for creating diverse libraries of thiadiazinane derivatives for screening purposes. arkat-usa.orgnih.gov

Table 2: Chemical Compounds Mentioned

Liquid-Phase Synthesis Utilizing Soluble Polymer Supports

A notable advancement in the synthesis of 3,5-disubstituted 1,3,5-thiadiazinane-2-thione (THTT) derivatives is the use of liquid-phase organic synthesis (LPOS) employing soluble polymer supports. researchgate.net This technique merges the benefits of traditional homogeneous solution-phase chemistry, such as high reactivity and straightforward analysis, with the advantages of solid-phase synthesis, which include the use of excess reagents and simplified purification of the final products. researchgate.net

An efficient method has been developed utilizing polyethylene glycol (PEG) 5000 as a soluble polymer support. researchgate.netresearchgate.net This approach involves a one-pot condensation of a PEG-bound amino acid or tripeptide, a dithiocarbamate, and formaldehyde under mild conditions. researchgate.netresearchgate.net The use of PEG is advantageous due to its solubility, ease of functionalization, and resistance to harsh reaction conditions. researchgate.net This method not only yields the target compounds in good yields and high purity but also facilitates a simpler work-up procedure compared to traditional methods. researchgate.netresearchgate.net The versatility of this synthetic strategy allows for the creation of diverse molecular hybrids, linking moieties such as peptides, lipids, and sugars to the 1,3,5-thiadiazine framework. researchgate.net

Table 1: Key Features of Liquid-Phase Synthesis on Soluble Polymer Support

Parameter Description
Polymer Support Polyethylene glycol (PEG) 5000
Reaction Type One-pot condensation
Reactants PEG-bound amino acid/tripeptide, dithiocarbamate, formaldehyde
Conditions Mild

| Advantages | Good yields, high purity, facile work-up, combines benefits of solid-phase and solution-phase synthesis. researchgate.netresearchgate.net |

Investigation of Reaction Mechanisms and Intermediate Species

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The process involves a multi-step sequence leading to the formation of the heterocyclic ring.

Proposed Cyclization Pathways and Intermediates

The synthesis of the 1,3,5-thiadiazinane-2-thione ring generally proceeds through the reaction of primary amines with carbon disulfide, followed by a cyclocondensation with formaldehyde and another primary amine or amino acid. researchgate.netturkjps.org The initial step involves the formation of a dithiocarbamate salt from the reaction of a primary amine and carbon disulfide in a basic medium. researchgate.netnih.gov

This dithiocarbamate intermediate is key to the subsequent cyclization. The proposed pathway involves the reaction of this intermediate with formaldehyde and a second amine component. researchgate.net The cyclization is believed to occur through the formation of N,N'-bis(hydroxymethyl) derivatives as transient species, which then undergo cyclodehydration to form the stable thiadiazinane ring.

Table 2: Proposed Intermediates in the Synthesis of 1,3,5-Thiadiazinane-2-thiones

Intermediate Formation Step
Dithiocarbamate Salt Reaction of a primary amine with carbon disulfide in a basic medium. researchgate.netnih.gov

Role of Solvent Effects in Hetero-cyclization (e.g., Water-Promoted Mechanisms)

The choice of solvent plays a significant role in the hetero-cyclization process. Many synthetic procedures for 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones are conducted in an aqueous basic medium. researchgate.netnih.govnih.gov For instance, the synthesis can be carried out by reacting a primary amine with carbon disulfide and potassium hydroxide in water. researchgate.netnih.gov After a period of stirring, formaldehyde is added to the aqueous mixture, followed by the addition of the second amine component, leading to the cyclized product. researchgate.netnih.gov

The use of water as a solvent is not only practical but can also promote the reaction. Water facilitates the formation of the initial dithiocarbamate salt and can influence the subsequent cyclization steps. In some variations of the synthesis, organic solvents such as pyridine (B92270) are used, which can act as both a solvent and a base to scavenge HCl in certain reaction steps. nih.gov However, issues like insolubility of reactants, poor yields, and the formation of gummy products have been reported with some organic solvents like triethylamine. nih.gov The aqueous environment often provides a clean reaction, allowing for the precipitation or straightforward extraction of the product.

Table 3: List of Chemical Compounds

Compound Name
This compound
Polyethylene glycol (PEG)
Formaldehyde
Carbon disulfide
Potassium hydroxide
Pyridine
Triethylamine

Chemical Reactivity and Transformation Studies of 3,5 Diphenyl 1,3,5 Thiadiazinane 2 Thione

General Reactivity Patterns of Thiadiazinane-2-thiones

The 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold is a versatile building block in synthetic chemistry. One of the common methods for the synthesis of these compounds involves a one-pot condensation reaction. This reaction typically uses an amino acid or a tripeptide bound to a soluble polymer support like polyethylene (B3416737) glycol (PEG), a dithiocarbamate (B8719985), and formaldehyde (B43269) under mild conditions. researchgate.net This synthetic approach highlights the reactivity of the precursor primary amines with carbon disulfide and formaldehyde to form the thiadiazinane ring. researchgate.netnih.govarkat-usa.org

The reactivity of the THTT ring is also influenced by the nature of the substituents at the N-3 and N-5 positions. For instance, the introduction of polar groups, such as those derived from glycine (B1666218), at these positions has been explored to modulate the biological activity of the resulting compounds. nih.gov Furthermore, the THTT scaffold has been utilized in the development of potential cell cycle inhibitors, where the nature of the N-substituents plays a crucial role in determining the antiproliferative activity. researchgate.net

Derivatives of 1,3,5-thiadiazine-2-thione have also been synthesized with a 1,3,4-thiadiazole (B1197879) group, and their antimicrobial activities have been evaluated. researchgate.netpeerj.com The synthesis of these compounds often involves the reaction of a primary amine, carbon disulfide, and formaldehyde, followed by further modification. peerj.com

Nucleophilic and Electrophilic Transformations of the Thiadiazinane-2-thione Ring

While specific studies on the nucleophilic and electrophilic transformations of 3,5-diphenyl-1,3,5-thiadiazinane-2-thione are not extensively detailed in the available literature, the general reactivity of the THTT ring system suggests several potential transformations.

The nitrogen atoms in the thiadiazinane ring possess lone pairs of electrons and can act as nucleophiles. For example, the synthesis of various THTT derivatives involves the nucleophilic attack of a primary amine on carbon disulfide. researchgate.netpeerj.com The ring nitrogen atoms can also participate in reactions with electrophiles.

The thione group (C=S) is a key functional group that can undergo various transformations. The sulfur atom is nucleophilic and can react with electrophiles. Conversely, the carbon atom of the thione group is electrophilic and can be attacked by nucleophiles.

Complexation Chemistry and Ligand Properties of this compound

The presence of multiple heteroatoms (nitrogen and sulfur) makes this compound a potential ligand for coordination with metal ions.

The exocyclic sulfur atom of the thione group is a soft donor and is expected to coordinate readily with soft metal ions. While specific studies on the monodentate coordination of this compound are not widely reported, related thione-containing heterocyclic ligands, such as 5-phenyl-1,3,4-oxadiazole-2-thione, have been shown to form complexes with transition metals where coordination occurs through the thione sulfur atom. researchgate.net It is plausible that this compound behaves similarly, acting as a monodentate ligand through its exocyclic sulfur atom.

Research has been conducted on the synthesis and characterization of metal complexes of various 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones. These complexes have been investigated for their potential biological activities, including antioxidant and antiproliferative effects. researchgate.net For instance, complexes of palladium(II) with THTT derivatives have been synthesized and evaluated. researchgate.net Similarly, organometallic complexes of Ni(II), Co(II), Cu(II), Zn(II), and Fe(II) with THTT derivatives have been prepared. researchgate.net

In a related study, a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, was synthesized and used to form complexes with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II). nih.gov The characterization of these complexes was carried out using various spectroscopic and analytical techniques. nih.gov These studies provide a framework for the potential coordination chemistry of this compound.

Table 1: Examples of Metal Complexes with Related Thiadiazine-2-thione Derivatives

Metal Ion Ligand Type Potential Application Reference
Pd(II) 3,5-disubstituted THTT Anticancer, Antioxidant researchgate.net
Ni(II) 3,5-disubstituted THTT Not specified researchgate.net
Co(II) 3,5-disubstituted THTT Not specified researchgate.net
Cu(II) 3,5-disubstituted THTT Not specified researchgate.net
Zn(II) 3,5-disubstituted THTT Not specified researchgate.net
Fe(II) 3,5-disubstituted THTT Not specified researchgate.net

Chemical Stability and Decomposition Pathways in Solution

The stability of the thiadiazinane ring is a critical factor in its chemical applications. Studies on related compounds provide insights into the potential decomposition pathways of this compound.

A study on the degradation of 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione (DMTT) in aqueous aerobic media revealed that the compound undergoes hydrolysis. uiowa.edu The decomposition products identified included formaldehyde, 1,3-dimethyl-2-thiourea, and methyl isothiocyanate, among others. uiowa.edu The formation of these products suggests that the decomposition pathway involves the cleavage of the thiadiazinane ring. uiowa.edu

Another study investigated the chemical and enzymatic stability of THTT derivatives in aqueous buffer solution (pH 7.4) and human plasma. mdpi.com The results indicated that the chemical nature of the substituents at the N-3 and N-5 positions significantly affects the stability of the compounds. mdpi.com

Table 2: Identified Decomposition Products of a Related Thiadiazinane-2-thione (DMTT)

Decomposition Product Analytical Method(s) Reference
Formaldehyde GC-MS uiowa.edu
1,3-Dimethyl-2-thiourea GC-MS uiowa.edu
Methyl isothiocyanate UV-VIS, HPLC, GC-MS uiowa.edu
N-methyl dithiocarbamic methyl ester GC-MS uiowa.edu
N-methyldithiocarbamic perthiomethyl ester GC-MS uiowa.edu
2-methyl-5-dihydro-3H-4-thia-1,2-isooxazolidine-3-thione GC-MS uiowa.edu
1,3,5-trimethyl-hexahydro-2H-1,3,5-triazine-2-thione GC-MS uiowa.edu
4-methyl-5-methylimino-1,2,4-dithiazolidine-3-thione GC-MS uiowa.edu

Spectroscopic and Crystallographic Characterization of 3,5 Diphenyl 1,3,5 Thiadiazinane 2 Thione

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The analysis of 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione and related structures reveals characteristic absorption bands that confirm its molecular framework.

The IR spectrum displays several key absorptions. The stretching vibrations for aromatic C-H bonds are typically observed in the region of 3100–3000 cm⁻¹. nih.gov The presence of the thiocarbonyl group (C=S), a defining feature of the thione moiety, gives rise to absorption bands in the range of 1296–1221 cm⁻¹ and also around 730-752 cm⁻¹. nih.govresearchgate.net The C-N stretching vibrations within the heterocyclic ring and connected to the phenyl groups are also identifiable. researchgate.net Furthermore, two sharp absorption bands, one around 1600 cm⁻¹ and another between 1500–1430 cm⁻¹, are indicative of the benzene (B151609) rings. libretexts.org

Table 1: Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100–3000
C=C (Aromatic) Stretching ~1600 and 1500–1430
C=S (Thione) Stretching 1296–1221 & 730-752

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides distinct signals for the protons in different chemical environments. The protons of the two phenyl groups are expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. modgraph.co.uk

A key feature in the spectra of related 1,3,5-thiadiazinane-2-thione derivatives are the signals for the methylene (B1212753) (-CH₂-) protons within the heterocyclic ring. nih.gov The protons of the methylene group flanked by two nitrogen atoms (N-CH₂-N) and the methylene group flanked by a sulfur and a nitrogen atom (S-CH₂-N) are chemically distinct. For analogous compounds, these protons appear as singlets at approximately δ 4.76 ppm and δ 4.69 ppm, respectively. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Type Chemical Environment Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl-H Aromatic ring 7.0 - 8.0 Multiplet
Methylene-H N-CH₂-N ~4.76 Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. bhu.ac.in

The most characteristic signal in the ¹³C NMR spectrum of this compound is that of the thiocarbonyl carbon (C=S). In a series of related 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones, this carbon resonates in a narrow range between δ 190.1 and 194.03 ppm. nih.govresearchgate.net The carbon atoms of the phenyl rings are expected to appear in the typical aromatic region of δ 110-150 ppm. bhu.ac.in The methylene carbons of the thiadiazinane ring, N-CH₂-N and S-CH₂-N, are also expected to show distinct signals. For instance, in a related derivative, these carbons appear at approximately 74.1 ppm and 59.4 ppm respectively. peerj.com

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Type Chemical Environment Expected Chemical Shift (δ, ppm)
C=S Thione 190.1 - 194.0
Phenyl-C Aromatic ring 110 - 150
Methylene-C N-CH₂-N ~74

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The linear formula for this compound is C₁₅H₁₄N₂S₂. sigmaaldrich.com This corresponds to a molecular weight of approximately 286.42 g/mol . High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. nih.gov

The fragmentation pattern can also provide structural information. The stability of the molecular ion can be influenced by the substituents on the ring. arkat-usa.org In related thiadiazole derivatives, a common fragmentation pathway involves the elimination of a small, stable molecule from the molecular ion. rsc.org

Table 4: Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₅H₁₄N₂S₂
Molecular Weight ~286.42 g/mol

X-ray Crystallography and Single Crystal Diffraction Analysis

The six-membered 1,3,5-thiadiazinane (B1256643) ring is not planar. To alleviate ring strain, it adopts a puckered conformation. ic.ac.uk For similar heterocyclic systems, such as cyclopentane, a common non-planar arrangement is the "envelope" conformation, where one atom is lifted out of the plane of the other four. maricopa.edulibretexts.org

Crucially, in the crystal structure of a related compound, 3-Benzyl-5-butyl-1,3,5-thia-diazinane-2-thione, the heterocyclic ring was found to adopt an envelope conformation. This strongly suggests that this compound would also exhibit a similar non-planar envelope conformation in the solid state. This conformation minimizes both angle and torsional strain within the ring system.

Computational and Theoretical Investigations of 3,5 Diphenyl 1,3,5 Thiadiazinane 2 Thione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of heterocyclic compounds, including the 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione scaffold. These studies provide deep insights into the molecule's reactivity, stability, and electronic characteristics.

Elucidation of Reaction Mechanisms and Transition States

While specific DFT studies on the reaction mechanism for the formation of 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione are not extensively documented in the literature, research on related heterocyclic compounds allows for postulation of the likely pathways. The synthesis of 1,3,5-thiadiazinane-2-thiones typically involves a one-pot condensation reaction. Theoretical calculations for analogous systems often focus on identifying the transition states and intermediates to determine the most energetically favorable reaction pathway. These investigations would typically model the stepwise formation of the thiadiazinane ring, calculating the activation energies for each step. For similar reactions, such as the formation of 1,2-dithiole-3-thiones, computational studies have explored reaction mechanisms involving the cleavage of C-N bonds and the formation of multiple C-S bonds. nih.gov

Conformational Analysis and Energy Profiles

The conformational landscape of this compound is complex due to the flexibility of the six-membered ring and the rotational freedom of the two phenyl substituents. DFT calculations are instrumental in identifying the most stable conformers and mapping the potential energy surface.

Table 1: Illustrative Relative Energies of Postulated Conformers of this compound

ConformerPhenyl Group OrientationsRelative Energy (kcal/mol)
1Diequatorial0.00
2Axial-Equatorial1.5 - 3.0
3Diaxial> 5.0

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes and related heterocycles. Specific DFT calculations are required for precise values.

Electronic Structure Calculations

DFT calculations are employed to determine the electronic structure of molecules like this compound. These calculations provide information on bond lengths, bond angles, and the distribution of electron density. For similar heterocyclic thiones, DFT has been used to optimize the molecular geometry and has shown good agreement with experimental data from X-ray diffraction. nih.gov

Molecular Orbital Analysis

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For heterocyclic thiones, the HOMO is often localized on the sulfur atoms and the thione group, while the LUMO may be distributed over the ring system and any aromatic substituents. nih.gov In the case of this compound, the phenyl groups would also contribute to the molecular orbitals. The HOMO-LUMO gap would influence its potential as an electronic material or its reactivity in chemical reactions.

Table 2: Illustrative Molecular Orbital Properties

ParameterDescriptionTypical Value Range
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-5 to -7 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1 to -3 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO3 to 5 eV

Note: These values are illustrative and based on typical DFT calculations for organic molecules. Precise values for this compound require specific calculations.

Molecular Modeling and Dynamics Simulations of Thiadiazinane-2-thiones

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. While specific MD simulations for this compound are not readily found, studies on derivatives have been performed to assess their stability and binding within biological targets. tandfonline.commonash.edu

For a series of 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thiones, MD simulations were used to evaluate the stability of the ligand-protein complex in the active site of a target enzyme. monash.edu Such simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding pose. These studies are crucial in the context of drug design and understanding the mechanism of action of bioactive molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.gov These methods are valuable in medicinal chemistry for designing new, more potent analogs. nih.gov

A QSAR study on a series of related compounds would involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each molecule and then building a mathematical model that relates these descriptors to the observed biological activity. jchemlett.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active thiadiazinane-2-thione derivatives, a pharmacophore model might include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov Such a model would serve as a 3D query for screening virtual libraries to identify new potential lead compounds. Studies on 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones have utilized pharmacophore-based approaches to explain their biological activity on a structural basis. researchgate.net

3D-QSAR Methodologies

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational technique used to establish a mathematical correlation between the biological activity of a set of compounds and their 3D physicochemical properties. For heterocyclic compounds like 1,3,5-thiadiazine-2-thione derivatives, these models are instrumental in designing new molecules with enhanced potency.

The process involves aligning a series of structurally related molecules and calculating their steric and electrostatic fields. Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then employed. These models generate contour maps that visualize regions where modifications to the molecular structure could lead to an increase or decrease in biological activity.

For instance, in studies of related 1,3-thiazine derivatives, 3D-QSAR models were built by correlating descriptors with the inhibitory activity of the compounds through partial least squares (PLS) regression analysis. nih.gov The statistical validity of these models is paramount and is assessed using parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.gov In a study on a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, a 3D-QSAR model was successfully built to aid in the future design of more potent anticancer compounds. nih.gov While specific 3D-QSAR studies on this compound are not detailed in the provided results, the application of this methodology to its derivatives highlights its importance. Research on related thiadiazine structures has shown that modifications to substituent groups (R1 and R2) can play a vital role in their antimicrobial activities, a finding that provides a basis for future structural modifications. nih.gov

Table 1: Illustrative Statistical Validation Parameters for a 3D-QSAR Model on Related 1,3-Thiazine Derivatives

Parameter Value Description
R² train 0.9192 Coefficient of determination for the training set.
0.8767 Cross-validated correlation coefficient, indicating predictive ability.
R² adj 0.8991 Adjusted R², accounting for the number of variables.
RMSE 0.0959 Root Mean Square Error of the training set.
R² test 0.8943 Coefficient of determination for the external test set.
R² pred 0.7745 Predictive R² for the external test set.

This table is illustrative and based on data for 1,3-thiazine derivatives, not this compound. nih.gov

Theoretical Prediction of Ligand-Target Interactions

Understanding how a ligand like this compound might interact with a biological target is a cornerstone of drug discovery and design. Molecular docking is a primary computational tool used for this purpose. researchgate.net It predicts the preferred orientation of a molecule when bound to a receptor, allowing for the characterization of the binding energy, affinity, and the specific intermolecular interactions involved, such as hydrogen bonds and hydrophobic interactions. researchgate.net

Modern approaches increasingly use deep learning and graph convolutional networks to predict target-ligand interactions (TLIs) with greater accuracy. nih.gov These methods can analyze the chemical information of both the ligand and the target protein to predict their binding capability. nih.gov For example, the PLA-Net model demonstrated the ability to not only predict interactions but also to highlight the relevant substructures of ligands that are reported to interact with protein targets. nih.gov

In the context of related heterocyclic compounds, studies have shown that the presence of specific functional groups and aromatic fragments can enable binding to biotargets through mechanisms like π-stacking. nih.gov While direct molecular docking studies on this compound are not specified, the computational framework exists to evaluate its potential against various biological targets, such as enzymes or receptors implicated in disease.

Hirshfeld Surface Analysis and Crystal Packing Studies

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together. nih.gov The analysis generates a surface where different colors represent the nature and intensity of intermolecular contacts. Red spots on the d_norm surface, for example, indicate close contacts like hydrogen bonds, while blue regions represent longer-range interactions. nih.govnih.gov

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Phenyl-Substituted Heterocycle

Contact Type Contribution (Molecule I) Contribution (Molecule II)
H···H 26.6% 25.3%
N···H/H···N 24.1% 24.1%
C···H/H···C 19.3% 21.0%
S···H/H···S 8.0% 7.9%
O···H/H···O 4.3% 3.9%
C···C 2.5% 2.5%
Other 15.2% 15.3%

This table is illustrative, based on data for 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, and demonstrates the type of data generated by Hirshfeld analysis. nih.gov

Design, Synthesis, and Characterization of Derivatives and Analogues of 3,5 Diphenyl 1,3,5 Thiadiazinane 2 Thione

Strategies for Structural Modification and Derivatization

A primary strategy for derivatizing the 1,3,5-thiadiazinane-2-thione core involves the introduction of a wide array of substituents at the N-3 and N-5 positions. This is typically achieved through a one-pot cyclocondensation reaction involving a primary amine, carbon disulfide, and formaldehyde (B43269), which forms the dithiocarbamate (B8719985) intermediate that then reacts with another primary amine or an amino acid. researchgate.netnih.gov This method allows for significant structural diversity.

The synthesis of these derivatives generally begins with the reaction of a primary amine with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbamate salt in situ. arkat-usa.org This intermediate is then reacted with formaldehyde and a second primary amine (or an amino acid, which provides the N-5 substituent) to yield the 3,5-disubstituted 1,3,5-thiadiazinane-2-thione. nih.govarkat-usa.org By varying the initial primary amines and the amino acid component, a library of compounds with different electronic and steric properties at the N-3 and N-5 positions can be generated. For instance, derivatives have been synthesized incorporating glycine (B1666218) and glycinamide (B1583983) moieties to introduce polar groups. nih.gov

In one synthetic approach, Fmoc-protected amino acids were coupled to a polyethylene (B3416737) glycol (PEG) support. arkat-usa.org After deprotection, the free amino group on the PEG-bound amino acid was reacted with a dithiocarbamate and formaldehyde to construct the thiadiazinane ring. arkat-usa.org This liquid-phase synthesis method facilitates purification and allows for the generation of derivatives with various amino acid-based substituents at the N-5 position. arkat-usa.org

Researchers have also introduced hydroxyalkyl groups at the N-5 position by using primary amino alcohols like ethanolamine (B43304) in the cyclocondensation reaction. nih.gov This provides a handle for further functionalization, such as esterification.

Table 1: Examples of N-3 and N-5 Substituted 1,3,5-Thiadiazinane-2-thione Derivatives

CompoundN-3 SubstituentN-5 SubstituentReference
5-(2-hydroxyethyl)-3-propyl-1,3,5-thiadiazinane-2-thionePropyl2-hydroxyethyl nih.gov
3,5-dipropyl-1,3,5-thiadiazinane-2-thionePropylPropyl nih.gov
Derivatives incorporating glycineVarious alkyl/arylCH₂COOH nih.gov
Derivatives incorporating glycinamideVarious alkyl/arylCH₂CONH₂ nih.gov

Another significant derivatization strategy is the synthesis of molecules containing two 1,3,5-thiadiazinane-2-thione rings, known as bis-thiadiazinanes. These compounds are created by linking two thiadiazinane moieties together, often through the N-3 positions, using a difunctional linker. This approach aims to create larger molecules that may interact with multiple binding sites or exhibit enhanced biological activity. researchgate.netasianpubs.org

A general procedure involves the dropwise addition of carbon disulfide to an aqueous solution of a primary amine in a basic medium. asianpubs.org Formaldehyde is then added, followed by the addition of a diamine which acts as the linker between the two heterocyclic rings. researchgate.net This results in the formation of a symmetrical bis-thiadiazinane derivative.

Table 2: Examples of Synthesized Bis-Thiadiazinane Derivatives

Compound NameLinkerN-5 SubstituentReference
5,5'-Ethylenebis[2-D-3-methyl-2-(6-thioxo-1,3,5-thiadiazinan-3-yl)butanoic acid]Ethylene3-methyl-2-butanoic acid researchgate.net
Bis-(5-substituted-2-thiono-1,3,5-thiadiazinan-3-yl)butaneButaneVaries nih.gov
Bis(1,3,5-thiadiazinane-2-thiones) linked by a linear polyaminePolyamineVaries arkat-usa.org

Scaffold hopping is a prominent strategy in medicinal chemistry that involves replacing the core structure of a molecule with a different, often isosteric, scaffold to identify novel compounds with similar or improved properties. chimia.chmdpi.com While specific examples of scaffold hopping applied directly to 3,5-diphenyl-1,3,5-thiadiazinane-2-thione are not extensively detailed in the provided search results, the general principles can be applied. The goal is to maintain the key three-dimensional arrangement of functional groups required for biological activity while exploring new chemical space. chimia.ch

For the thiadiazinane ring, a scaffold hop could involve replacing the 1,3,5-thiadiazinane (B1256643) core with other heterocyclic systems. nih.govresearchgate.net For instance, the sulfur and nitrogen heteroatoms could be rearranged, or different ring sizes could be explored. The key is that the new scaffold should present its substituents in a spatial orientation that mimics the original this compound. This strategy can lead to compounds with altered metabolic stability, solubility, or patentability. chimia.ch The design of such analogues often relies on computational modeling to predict favorable new scaffolds before their synthesis. chimia.ch

Intermediate derivatization involves modifying a key synthetic intermediate before the final cyclization step to create the thiadiazinane ring. This approach allows for the introduction of chemical diversity at an early stage of the synthesis. The primary intermediate in the synthesis of 1,3,5-thiadiazinane-2-thiones is the dithiocarbamate salt, formed from a primary amine and carbon disulfide. researchgate.netarkat-usa.org

While the standard synthesis proceeds by reacting this intermediate in a one-pot manner, it is conceivable to isolate and derivatize this dithiocarbamate before the cyclization with formaldehyde and another amine. For example, reactions could be performed on the dithiocarbamate that modify the substituent attached to the nitrogen atom. However, the lability of dithiocarbamates often makes their isolation and subsequent derivatization challenging, which may be why one-pot syntheses are preferred.

A more practical application of this strategy is seen in the synthesis of related heterocyclic systems where a common intermediate is used to generate different final products. For example, bis-thiosemicarbazone intermediates can be cyclized with different reagents to afford bis-thiazole or bis-thiadiazole derivatives, representing a diversification of the final heterocyclic scaffold from a common precursor. nih.gov

A straightforward and effective method for creating derivatives of 3,5-disubstituted-1,3,5-thiadiazinane-2-thiones is the esterification of alcohol-containing side chains. nih.gov This strategy requires the initial synthesis of a thiadiazinane derivative bearing a hydroxyl group, for example, by incorporating an amino alcohol like ethanolamine at the N-3 or N-5 position during the initial cyclization. nih.gov

The resulting alcohol-functionalized thiadiazinane-2-thione can then be esterified using standard procedures. A common method involves reacting the alcohol with an acid chloride (e.g., acetyl chloride or benzoyl chloride) in the presence of a base like dry pyridine (B92270), often at low temperatures (0-4 °C). nih.gov This reaction attaches an ester group to the side chain, which can significantly alter the lipophilicity and other physicochemical properties of the parent compound. This two-step process—synthesis of the alcohol precursor followed by esterification—provides a versatile route to a wide range of ester derivatives. researchgate.netnih.gov

Table 3: Ester Derivatives of 1,3,5-Thiadiazinane-2-thiones

Parent CompoundEsterifying AgentResulting Ester DerivativeReference
5-(2-Hydroxyethyl)-3-alkyl/aryl-1,3,5-thiadiazinane-2-thioneAcetyl chloride2-(5-alkyl/aryl-6-thioxo-1,3,5-thiadiazinan-3-yl)ethyl acetate nih.gov
5-(2-Hydroxyethyl)-3-alkyl/aryl-1,3,5-thiadiazinane-2-thioneBenzoyl chloride2-(5-alkyl/aryl-6-thioxo-1,3,5-thiadiazinan-3-yl)ethyl benzoate nih.gov

Spectroscopic Characterization of Novel Thiadiazinane Derivatives

The structural elucidation of newly synthesized this compound derivatives and their analogues relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.netpeerj.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. A characteristic and strong absorption band for the C=S (thione) group in thiadiazinane-2-thione derivatives is typically observed in the region of 1495-1496 cm⁻¹. researchgate.net In derivatives containing carboxylic acid groups, a broad O-H stretch and a C=O stretching band around 1713 cm⁻¹ are also present. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the precise molecular structure.

¹H NMR: The protons of the methylene (B1212753) groups in the thiadiazinane ring (N-CH₂-S and N-CH₂-N) give characteristic signals. For example, in a bis-thiadiazinane derivative, the N-CH₂-S protons appeared as a singlet at 4.9 ppm. researchgate.net In another series, the NCH₂N and SCH₂N protons were observed as singlets around 4.7-4.8 ppm and 4.6-4.7 ppm, respectively. nih.gov The signals for the substituents at the N-3 and N-5 positions appear in their expected regions, providing confirmation of their incorporation. researchgate.netnih.gov

¹³C NMR: The carbon spectrum provides definitive evidence for the thiadiazinane ring structure. The thione carbon (C=S) is particularly diagnostic, appearing far downfield, typically in the range of 191-194 ppm. researchgate.netpeerj.com The carbons of the methylene groups within the ring (N-CH₂-S and N-CH₂-N) are also readily identified. For instance, in one derivative, these were found at approximately 74.1 ppm and 59.3 ppm. peerj.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is often employed to confirm the elemental composition with high accuracy. peerj.comnih.gov The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule. researchgate.net

Table 4: Spectroscopic Data for Selected 1,3,5-Thiadiazinane-2-thione Derivatives

CompoundIR (C=S, cm⁻¹)¹H NMR (ppm), Ring Protons¹³C NMR (ppm), C=SReference
4-(((3-((Carboxymethyl)amino)-4-oxocyclohexyl)methyl)amino)-2-D-3,3-dimethyl-2-(6-thioxo-1,3,5-thiadiazinan-3-yl)butanoic acid14954.9 (s, 4H, two N-CH-S)191.94 researchgate.net
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-benzyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (6a)Not specified5.28 (s, 2H, NCH₂Ph), 4.58 (s, 2H, NCH₂N), 4.50 (s, 2H, SCH₂N)192.2 nih.gov
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-fluorophenyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (7b)Not specified4.79 (s, 2H, NCH₂N), 4.72 (s, 2H, SCH₂N)194.0 peerj.com

Structure-Activity Relationship (SAR) Studies: Chemical Design Principles

The exploration of the structure-activity relationships (SAR) for derivatives of this compound is crucial for understanding how modifications to the chemical structure influence their properties and biological activities. These studies provide a rational basis for the design of new analogues with enhanced or specific desired characteristics. The key aspects of the SAR for this class of compounds revolve around the nature of the substituents on the thiadiazinane ring and the conformational properties of the heterocyclic scaffold itself.

Research on various 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones has demonstrated that the nature of the groups at these positions is critical for their biological efficacy. For instance, in studies on the antileishmanial activity of such derivatives, it was found that the substituents at both N-3 and N-5 positions have a key role. researchgate.net This suggests that both positions are likely involved in interactions with biological targets.

The electronic effects of substituents on the phenyl rings can be quantitatively described by parameters such as the Hammett constant (σ). ustc.edu.cnscribd.com Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., alkyl, alkoxy) on the phenyl rings will modulate the electron density on the nitrogen atoms of the thiadiazinane ring. This, in turn, can affect the nucleophilicity of the nitrogens, the stability of the ring, and the molecule's ability to form hydrogen bonds or other non-covalent interactions. For example, in a series of related heterocyclic compounds, the introduction of electron-donating groups was found to have a different impact on reactivity compared to electron-withdrawing groups. mdpi.com

Steric effects, often quantified by Taft steric parameters (Es), are also a major determinant of a compound's properties. emerginginvestigators.orgwikipedia.org Bulky substituents on the phenyl rings, particularly at the ortho positions, can induce significant steric hindrance. This can influence the preferred conformation of the phenyl rings relative to the thiadiazinane scaffold and may restrict the molecule's ability to fit into a specific binding site. Conversely, the size and shape of the substituents can also lead to favorable van der Waals interactions within a target's binding pocket.

The interplay of electronic and steric effects is complex. For example, a study on the antifungal activity of a series of 3-benzyl-5-[α-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones highlighted that all the tested compounds exhibited significant activity, indicating that a range of substituents can be accommodated while maintaining biological function. nih.gov

The following table presents spectral data for a series of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, which can be used to infer the influence of different substituents on the chemical environment of the thiadiazinane ring protons. researchgate.net

CompoundSubstituent at N-3Substituent at N-51H NMR (δ, ppm) for N-CH2-S and N-CH2-N protons
1 Phenyl1-Phenylethyl4.75 (s, 2H), 4.95 (s, 2H)
2 PhenylHydroxy4.60 (s, 2H), 4.80 (s, 2H)
3 BenzylCarboxymethyl4.20-4.50 (m, 4H)

This table is generated based on data from related 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones to illustrate the impact of substituents on the spectral properties.

Computational studies on the synthesis of 1,3,5-thiadiazinane-2-thiones have provided insights into the formation of the ring, suggesting a stepwise mechanism that leads to the final heterocyclic structure. nih.gov The energetic barriers and the stability of intermediates in this process are influenced by the substituents, which in turn can affect the conformational outcome of the final product.

The flexibility of the thiadiazinane scaffold allows it to adapt its shape to fit into a binding site. However, a certain degree of rigidity can be advantageous, as it reduces the entropic penalty upon binding, potentially leading to higher affinity. The nature of the substituents at the N-3 and N-5 positions significantly influences the conformational equilibrium of the ring. Bulky substituents, like the phenyl groups in this compound, will have preferred orientations to minimize steric strain, which can lock the ring into a more defined conformation.

In a broader context of drug design, the introduction of flexible fragments, such as hydrazide moieties, has been explored to improve interactions with target enzymes by allowing for more conformational freedom. nih.gov Conversely, the use of rigid scaffolds is a common strategy to pre-organize the pharmacophoric groups in a bioactive conformation.

While a specific conformational analysis of this compound is not extensively available in the reviewed literature, studies on related heterocyclic systems provide valuable analogies. For instance, the conformation of the thiadiazine ring can be influenced by the substitution pattern, leading to different spatial arrangements of the key functional groups.

The following table summarizes the key structural features of the thiadiazinane scaffold and how they are influenced by the substituents, impacting molecular interactions.

Structural FeatureInfluence of SubstituentsImplication for Molecular Interactions
Ring Conformation Bulky groups (e.g., phenyl) can favor a specific chair or twist-boat conformation.A more rigid conformation can lead to higher binding affinity by reducing the entropic penalty of binding.
Substituent Orientation Steric interactions determine the axial or equatorial preference of the N-3 and N-5 substituents.The spatial orientation of the phenyl groups is critical for fitting into a specific binding pocket and for forming directional interactions.
Scaffold Flexibility The nature of the N-substituents can influence the energy barrier for ring inversion.A degree of flexibility may be required to allow for an induced fit to the biological target.

This table provides a conceptual overview of the role of the thiadiazinane scaffold in molecular interactions based on general principles of medicinal chemistry and findings from related heterocyclic systems.

Advanced Applications and Future Research Directions in 1,3,5 Thiadiazinane 2 Thione Chemistry

Non-Biological Material Science Applications

The unique structure of 3,5-diphenyl-1,3,5-thiadiazinane-2-thione, featuring a flexible six-membered ring with nitrogen and sulfur heteroatoms and a reactive thione group, suggests its potential as a building block in material science, although this area remains largely unexplored.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiadiazinane ring are effective donor sites for coordinating with metal ions. This presents an opportunity for the design of novel coordination polymers and MOFs. mdpi.com By analogy with related thiadiazole-based frameworks, these materials could exhibit interesting properties for applications in gas storage, catalysis, or as chemical sensors. mdpi.comrsc.orgresearchgate.netresearchgate.net The tunability of the N-substituents (e.g., the phenyl groups in this compound) allows for the systematic modification of pore size and functionality within the resulting framework. mdpi.com For instance, thiadiazole-functionalized MOFs have been developed for luminescent sensing and photocatalysis. mdpi.comrsc.org

Polymer and Surface Chemistry: The thione group (C=S) is a versatile functional handle for polymer synthesis and modification. It can participate in various chemical reactions, allowing the grafting of thiadiazinane units onto polymer backbones or surfaces. This could impart specific properties, such as metal-binding capabilities or altered hydrophobicity. The liquid-phase synthesis of thiadiazinane-2-thiones on a polyethylene (B3416737) glycol (PEG) support demonstrates the compatibility of this heterocyclic system with polymeric materials, hinting at possibilities in hybrid material development. researchgate.netarkat-usa.org

Fundamental Coordination Chemistry Beyond Bioinorganic Systems

The ability of 3,5-disubstituted-1,3,5-thiadiazinane-2-thiones to act as ligands for various metal ions is well-documented, forming the basis of their fundamental coordination chemistry. medwinpublishers.combohrium.com These studies provide insight into the bonding and structural properties of these complexes, independent of their biological roles.

The ligands typically coordinate with metal ions through the exocyclic sulfur atom of the thione group and one of the ring nitrogen atoms, acting as bidentate chelating agents. medwinpublishers.commdpi.com A variety of metal complexes have been synthesized and characterized using spectral methods like IR, NMR, and mass spectrometry. medwinpublishers.combohrium.comresearchgate.net

Research has demonstrated the formation of stable complexes with several divalent and trivalent metal ions. The coordination geometry around the metal center is influenced by the specific metal and the substituents on the thiadiazinane ring. For example, palladium(II) complexes with related thiazine (B8601807) ligands have been shown to adopt a square planar geometry. nih.gov

Table 1: Examples of Metal Complexes with 1,3,5-Thiadiazinane-2-thione Derivatives

Metal Ion Ligand Type Characterization Methods Reference(s)
Ni(II), Co(II), Cu(II), Zn(II), Fe(II) 3,5-disubstituted-1,3,5-thiadiazinane-2-thiones IR, NMR Spectroscopy, Mass Spectrometry medwinpublishers.combohrium.com
Palladium(II) Thiazine/Thiazoline Derivatives X-Ray Crystallography, IR, NMR Spectroscopy nih.gov

These fundamental studies are crucial for understanding the electronic and structural effects of coordination, which underpins potential applications in catalysis, sensing, and materials science.

Methodological Advancements in Thiadiazinane Synthesis

The synthesis of the 1,3,5-thiadiazinane-2-thione core is a key area of research, with newer methods offering significant improvements over traditional approaches.

The classical synthesis involves a multi-component reaction where a primary amine is reacted with carbon disulfide, followed by a cyclocondensation reaction with formaldehyde (B43269) and a second primary amine or an amino acid. nih.gov This one-pot method is versatile but can sometimes present challenges in purification and yield. nih.gov

A significant methodological advancement is the development of a liquid-phase organic synthesis (LPOS) for 3,5-disubstituted 1,3,5-thiadiazinane-2-thione derivatives. researchgate.netarkat-usa.org This strategy utilizes polyethylene glycol (PEG) as a soluble polymer support. The key advantages of this LPOS method include:

High Reactivity: The reaction proceeds in a homogeneous solution, similar to classical solution-phase synthesis. arkat-usa.org

Simplified Purification: The desired product can be easily isolated by precipitating the polymer support, which simplifies the work-up procedure considerably. arkat-usa.org

High Yield and Purity: The method affords the target compounds in good yields and high purity. researchgate.netarkat-usa.org

This LPOS approach represents the first reported liquid-phase synthesis of these compounds and facilitates the generation of structurally diverse molecules, including those with peptide moieties linked to the thiadiazinane scaffold. researchgate.net

Role of Computational Chemistry in Future Thiadiazinane Research

Computational chemistry is an increasingly indispensable tool for accelerating research and providing deep mechanistic insights into the chemistry of thiadiazinanes. youtube.com Its role can be broadly categorized into two areas: understanding synthesis and predicting properties.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations have been successfully employed to unravel the reaction mechanism for the synthesis of 1,3,5-thiadiazinane-2-thiones. nih.govnih.gov Computational studies have proposed a probable cyclization route in an aqueous medium, suggesting that water molecules are not merely a solvent but play an active role in promoting the key intramolecular S_N2 heterocyclization step. nih.gov Such theoretical evidence is vital for optimizing reaction conditions and designing new synthetic pathways.

Predicting Molecular Properties and Interactions: Molecular modeling techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are powerful predictive tools. nih.govnih.gov While often used in drug discovery, these methods can be adapted to predict material properties. nih.govnih.gov For example, molecular docking can predict how a thiadiazinane-based ligand might bind within the active site of a catalyst or the pore of a MOF. youtube.com Molecular dynamics simulations can provide real-time visualization of these interactions, offering insights into the stability and dynamics of new materials. youtube.comnih.gov These computational pre-screening steps can significantly reduce the time and expense of experimental work by prioritizing the most promising candidate molecules for synthesis. youtube.com

Table 2: Applications of Computational Chemistry in Heterocyclic Research

Computational Method Application Research Area Reference(s)
Density Functional Theory (DFT) Elucidate reaction mechanisms, study electronic properties. Synthesis, Reactivity nih.govnih.govbohrium.com
Molecular Docking Predict binding modes and affinities of ligands with targets. Material Science, Catalysis nih.govnih.gov
QSAR (2D and 3D) Correlate chemical structure with physical or material properties. Material Design nih.gov

Emerging Research Areas in Heterocyclic Thione Chemistry

The broader field of heterocyclic chemistry is continually evolving, with several emerging trends relevant to the future of thiadiazinane-2-thiones.

Green Synthetic Methodologies: There is a growing emphasis on developing environmentally benign synthetic methods. For N-heterocyclic thiones, mechanochemical techniques using ball-milling have been shown to be a superior alternative to conventional solution-state reactions, offering nearly quantitative yields with minimal solvent use. rsc.org Applying such green chemistry principles to the synthesis of this compound is a promising future direction.

Development of Hybrid Molecules and Multi-Target Ligands: The creation of hybrid molecules that combine the thiadiazinane-2-thione scaffold with other functional moieties is a key area for expansion. bohrium.comresearchgate.net This approach, often explored in medicinal chemistry for creating multi-target-directed ligands nih.gov, could be used in material science to design materials with multiple functionalities, such as a combined catalytic and sensing capability.

Advanced Functional Materials: The application of heterocyclic compounds is expanding into new technological fields. numberanalytics.com Research into thiadiazole-based covalent triazine frameworks for chemical sensing and thiophene-based heterocycles for electronics points towards the untapped potential of related sulfur-nitrogen heterocycles like thiadiazinane-2-thiones. researchgate.netrsc.org Future work could explore their use in energy storage, nanotechnology, or as specialized NO-donors. numberanalytics.comnih.gov

Artificial Intelligence and Machine Learning: AI and machine learning are beginning to revolutionize chemical research by predicting the properties of novel compounds and automating synthesis, allowing researchers to tackle more complex design challenges efficiently. numberanalytics.comfrontiersin.org These technologies will likely accelerate the discovery of new 1,3,5-thiadiazinane-2-thione derivatives with tailored properties for specific material applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,5-Diphenyl-1,3,5-thiadiazinane-2-thione to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation of amines with carbon disulfide and formaldehyde in aqueous KOH, followed by acidification . Key variables include reaction time (4–8 hours), pH (7.8 phosphate buffer for intermediate stabilization), and solvent selection (ethanol or dichloromethane for recrystallization). To optimize yield, consider:

  • Stepwise addition of reagents to control exothermic reactions.
  • Temperature modulation : Room temperature for thiourea intermediate formation, followed by reflux for cyclization.
  • Purification : Recrystallization from ethanol (yield: 76%) reduces impurities . Comparative studies suggest microwave-assisted synthesis may reduce reaction time by 30% .

Q. What spectroscopic techniques are most effective for structural characterization of 1,3,5-thiadiazinane-2-thione derivatives?

  • Methodological Answer :

  • FT-IR and Raman spectroscopy : Identify thione (C=S) stretches at ~1200–1250 cm⁻¹ and N–H vibrations at ~3300 cm⁻¹ .
  • X-ray crystallography : Resolves envelope conformation of the heterocyclic ring (e.g., displacement of N2 by −0.6778 Å from the plane) and dihedral angles (e.g., 81.22° between phenyl rings) .
  • NMR : ¹H NMR shows distinct signals for aromatic protons (δ 7.2–7.5 ppm) and methylene groups (δ 3.5–4.0 ppm) .

Q. How should researchers design biological activity screening protocols for this compound?

  • Methodological Answer : Reference standardized assays from analogous studies:

  • Antimicrobial screening : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with activity thresholds (e.g., MIC ≤10 µg/mL) .
  • Antifungal assays : Employ potato dextrose agar (PDA) for fungal strains (e.g., C. albicans), noting inhibition zones (e.g., 8–12 mm) .
  • Data reporting : Include species-specific activity (e.g., Entry 3b: 19 mm inhibition against Sp1) and negative controls .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to model reaction intermediates and transition states, predicting regioselectivity in substituent addition .
  • Molecular docking : Screen derivatives against target enzymes (e.g., fungal lanosterol 14α-demethylase) to prioritize synthesis .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity early in design .

Q. How should researchers address contradictory bioactivity data across structurally similar derivatives?

  • Methodological Answer :

  • Factor analysis : Evaluate variables like substituent electronegativity (e.g., electron-withdrawing groups enhance antifungal activity) and steric effects (e.g., bulky groups reduce membrane penetration) .
  • Statistical validation : Apply ANOVA to compare inhibition zones (e.g., Entry 3f: 10 mm vs. 3g: 13 mm) and identify outliers .
  • Replicate experiments : Use factorial design (e.g., 2³ factorial matrix) to isolate pH, temperature, and solvent effects .

Q. What strategies can elucidate the role of N-substituents in modulating cytotoxicity and selectivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varied aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and compare IC₅₀ values .
  • Cytotoxicity assays : Use MTT on mammalian cell lines (e.g., HEK-293) to differentiate therapeutic index (e.g., 3d: low cytotoxicity, 3e: moderate) .
  • Electron microscopy : Visualize cellular uptake differences (e.g., lipophilic substituents enhance membrane permeation) .

Q. How can reaction mechanisms be validated for 1,3,5-thiadiazinane-2-thione formation under varying conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor intermediates via HPLC at timed intervals (e.g., thiourea formation at 2 hours, cyclization at 4 hours) .
  • Isotope labeling : Use ¹³C-labeled formaldehyde to track incorporation into the heterocyclic ring .
  • In situ IR : Detect transient species (e.g., dithiocarbamate intermediates) during reaction progression .

Q. What experimental frameworks are needed to assess fungicidal activity against resistant strains?

  • Methodological Answer :

  • Resistance induction : Serial passage of Fusarium spp. in sub-inhibitory concentrations to mimic field resistance .
  • Synergy testing : Combine with commercial fungicides (e.g., azoles) and calculate fractional inhibitory concentration (FIC) indices .
  • Metabolomics : Profile ergosterol biosynthesis disruption via GC-MS to confirm mode of action .

Q. How can researchers optimize the pharmacophore for dual antibacterial/antifungal activity?

  • Methodological Answer :

  • Scaffold hybridization : Fuse 1,3,5-thiadiazinane-2-thione with benzothiazole (e.g., Entry 3a–3h) to broaden spectrum .
  • Co-crystallization studies : Resolve target-ligand complexes (e.g., with bacterial DNA gyrase) to guide substitutions .
  • High-throughput screening : Use 96-well plates to test 100+ derivatives in parallel against bacterial/fungal panels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.